Cas no 2228112-09-0 (2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine)

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
- EN300-1822791
- 2228112-09-0
-
- インチ: 1S/C9H17N3/c1-7-6-8(12-11-7)4-5-9(2,3)10/h6H,4-5,10H2,1-3H3,(H,11,12)
- InChIKey: YSYPKTHZAKNKAP-UHFFFAOYSA-N
- SMILES: NC(C)(C)CCC1C=C(C)NN=1
計算された属性
- 精确分子量: 167.142247555g/mol
- 同位素质量: 167.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 54.7Ų
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1822791-0.1g |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine |
2228112-09-0 | 0.1g |
$755.0 | 2023-09-19 | ||
Enamine | EN300-1822791-0.25g |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine |
2228112-09-0 | 0.25g |
$789.0 | 2023-09-19 | ||
Enamine | EN300-1822791-1.0g |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine |
2228112-09-0 | 1g |
$1500.0 | 2023-06-01 | ||
Enamine | EN300-1822791-0.5g |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine |
2228112-09-0 | 0.5g |
$823.0 | 2023-09-19 | ||
Enamine | EN300-1822791-0.05g |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine |
2228112-09-0 | 0.05g |
$719.0 | 2023-09-19 | ||
Enamine | EN300-1822791-10.0g |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine |
2228112-09-0 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1822791-5g |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine |
2228112-09-0 | 5g |
$2485.0 | 2023-09-19 | ||
Enamine | EN300-1822791-2.5g |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine |
2228112-09-0 | 2.5g |
$1680.0 | 2023-09-19 | ||
Enamine | EN300-1822791-5.0g |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine |
2228112-09-0 | 5g |
$4349.0 | 2023-06-01 | ||
Enamine | EN300-1822791-10g |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine |
2228112-09-0 | 10g |
$3683.0 | 2023-09-19 |
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
5. Back matter
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amineに関する追加情報
Introduction to 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine (CAS No. 2228112-09-0)
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine, identified by the chemical registration number CAS No. 2228112-09-0, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of a pyrazole moiety and a butanamine backbone contributes to its distinctive chemical properties, making it a subject of interest for researchers exploring novel pharmacophores.
The compound's structure consists of a 5-methyl-1H-pyrazol-3-yl substituent attached to a butan-2-amine group, with an additional methyl group at the 2-position of the butane chain. This arrangement imparts specific electronic and steric characteristics that influence its reactivity and interaction with biological targets. The pyrazole ring is known for its versatility in medicinal chemistry, often serving as a key scaffold in the design of bioactive molecules due to its ability to engage in hydrogen bonding and metal coordination.
In recent years, there has been growing interest in heterocyclic compounds as lead structures for developing new therapeutic agents. The pyrazole core is particularly noteworthy for its role in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The incorporation of the 5-methyl-1H-pyrazol-3-yl group into 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine enhances its potential by introducing additional functional sites for molecular recognition.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The amine functionality at the 2-position of the butane chain allows for further derivatization, enabling chemists to explore diverse chemical space. This flexibility is crucial in drug discovery, where subtle modifications can significantly alter biological activity. Researchers have been leveraging such structural features to develop novel analogs with improved pharmacokinetic profiles and target specificity.
Recent studies have highlighted the importance of optimizing molecular properties such as solubility, metabolic stability, and binding affinity. The structural design of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine aligns well with these principles, offering a promising candidate for further investigation. Computational modeling and experimental validation have been instrumental in understanding its interactions with biological targets, providing insights into its mechanism of action.
The compound's relevance extends beyond academic research; it holds promise for industrial applications in the pharmaceutical sector. Companies specializing in custom synthesis are increasingly focusing on high-value intermediates like this one to support drug development programs. The demand for such compounds is driven by the need for innovative solutions in addressing unmet medical needs.
From a synthetic chemistry perspective, 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine exemplifies the art of molecular construction. The synthesis involves multi-step reactions that showcase the interplay between organic transformations and functional group manipulations. Advances in synthetic methodologies have made it possible to access complex structures with greater efficiency, reducing both cost and environmental impact.
The role of CAS No. 2228112-09-0 in this context is not merely as an identifier but as a gateway to scientific exploration. Databases like PubChem and SciFinder provide extensive information on this compound, including its physical properties, spectral data, and references to relevant literature. Such resources are invaluable for researchers seeking to delve deeper into its characteristics and potential applications.
In conclusion, 2-methyl-4-(5-methyl-1H-pyrazol-3-yb-butan--amine represents a fascinating intersection of structure and function in pharmaceutical chemistry. Its unique architecture and functional diversity make it a compelling candidate for further study, with implications spanning drug discovery, material science, and beyond. As research continues to uncover new possibilities, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.
2228112-09-0 (2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine) Related Products
- 896707-81-6(3-2-(pyrrolidin-1-yl)ethyl-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one)
- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)
- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)
- 1538396-55-2(3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine)
- 2680863-60-7(3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)
- 2639408-03-8(2-amino-3-(1-methylcyclopropyl)propanoic acid hydrochloride)
- 13011-54-6(Sodium ammonium hydrogen phosphate)
- 921574-96-1(3-benzyl-1-(3,5-dimethoxyphenyl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2171849-85-5(2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid)
- 29956-84-1(3-Chloro-2-hydroxybenzamide)




